molecular formula C16H16N4OS B10988695 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B10988695
M. Wt: 312.4 g/mol
InChI Key: JXKSIMBNJXGGBC-UHFFFAOYSA-N
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Description

2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]ACETAMIDE is a complex organic compound that features a pyrrole ring, a pyridine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of 2,5-dimethylpyrrole with an appropriate aldehyde or ketone under acidic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone.

    Coupling Reactions: The pyrrole and thiazole intermediates are then coupled with a pyridine derivative through a series of condensation reactions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Pyrrole oxides

    Reduction: Piperidine derivatives

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of a particular enzyme by binding to its active site, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-DIMETHYL-1H-PYRROL-1-YL)PHENOL: This compound has a similar pyrrole ring but lacks the thiazole and pyridine rings.

    4-(2,5-DIMETHYL-1H-PYRROL-1-YL)BENZALDEHYDE: This compound also features a pyrrole ring but has a benzaldehyde group instead of the thiazole and pyridine rings.

Uniqueness

The uniqueness of 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]ACETAMIDE lies in its multi-ring structure, which provides a diverse range of chemical reactivity and potential biological activity. The combination of pyrrole, thiazole, and pyridine rings in a single molecule allows for unique interactions with biological targets and the development of novel synthetic pathways.

Properties

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C16H16N4OS/c1-11-6-7-12(2)20(11)9-15(21)19-16-18-14(10-22-16)13-5-3-4-8-17-13/h3-8,10H,9H2,1-2H3,(H,18,19,21)

InChI Key

JXKSIMBNJXGGBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CC(=O)NC2=NC(=CS2)C3=CC=CC=N3)C

Origin of Product

United States

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